8'-epi Vinorelbine Ditartrate 8'-epi Vinorelbine Ditartrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204568
InChI:
SMILES:
Molecular Formula: C₅₃H₆₆N₄O₂₀
Molecular Weight: 1079.11

8'-epi Vinorelbine Ditartrate

CAS No.:

Cat. No.: VC0204568

Molecular Formula: C₅₃H₆₆N₄O₂₀

Molecular Weight: 1079.11

* For research use only. Not for human or veterinary use.

8'-epi Vinorelbine Ditartrate -

Specification

Molecular Formula C₅₃H₆₆N₄O₂₀
Molecular Weight 1079.11

Introduction

Chemical Structure and Properties

Structural Definition and Characteristics

8'-epi Vinorelbine Ditartrate is chemically defined as (3aR,3a1R,4R,5S,5aR,10bR)-Methyl 4-Acetoxy-3a-ethyl-9-((2R,6R,8R)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methanoazecino[4,3-b]indol-8-yl)-5-hydroxy-8-methoxy-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxyl . The compound exists as the tartrate salt form, which enhances its stability and solubility characteristics for pharmaceutical applications.

Molecular Properties

The compound has a molecular formula of C₅₃H₆₆N₄O₂₀ and a molecular weight of 1079.11 g/mol . This complex molecular structure contributes to its specific binding properties with cellular targets, particularly tubulin proteins involved in the formation of mitotic spindles.

Physical and Chemical Properties

8'-epi Vinorelbine Ditartrate exists as a powder form at standard conditions . The compound demonstrates solubility in several organic solvents, including chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) . For preservation of its chemical integrity, it requires storage at 2-8°C with protection from air and light exposure .

Pharmacological Mechanisms and Activity

Mechanism of Action

As an epimer of Vinorelbine, the 8'-epi variant likely shares core mechanisms with its parent compound while potentially exhibiting modified binding affinity or specificity. Vinorelbine functions as a mitotic spindle poison that impairs chromosomal segregation during cell division . It achieves this by binding to tubulin, which prevents microtubule formation and leads to mitotic arrest at the G2/M phase of the cell cycle .

The standard Vinorelbine molecule forms a covalent reversible bond with tubulin through a chemical modification that allows opening of the eight-member catharanthine ring . This interaction disrupts the microtubule dynamics essential for mitosis, ultimately leading to cell death. The epimeric configuration at the 8' position might alter the binding characteristics of this interaction.

Pharmacokinetic Properties

Projected Pharmacokinetic Profile

Based on the known properties of Vinorelbine, the epimeric variant likely demonstrates similar pharmacokinetic characteristics. The parent compound follows a three-compartment pharmacokinetic model after intravenous administration, with a large volume of distribution . Protein binding ranges from 50% to 80%, and plasma clearance is high at 0.8 L/(kg·h) .

Clinical Research Status

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